2,3-dihydro-6-Methoxy-3-Methylene-1H-Isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydro-6-Methoxy-3-Methylene-1H-Isoindol-1-one is a heterocyclic compound that features an isoindole core structure
Vorbereitungsmethoden
The synthesis of 2,3-dihydro-6-Methoxy-3-Methylene-1H-Isoindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 2-methoxybenzaldehyde with an appropriate amine can lead to the formation of the desired isoindole structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
2,3-dihydro-6-Methoxy-3-Methylene-1H-Isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, leading to the formation of dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-dihydro-6-Methoxy-3-Methylene-1H-Isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2,3-dihydro-6-Methoxy-3-Methylene-1H-Isoindol-1-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
2,3-dihydro-6-Methoxy-3-Methylene-1H-Isoindol-1-one can be compared with other isoindole derivatives, such as:
2,3-dihydro-1H-Isoindol-1-one: Lacks the methoxy and methylene groups, leading to different reactivity and applications.
6-Methoxy-2,3-dihydro-1H-Isoindol-1-one:
This compound’s unique structure, featuring both methoxy and methylene groups, distinguishes it from other isoindole derivatives and contributes to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
1239331-78-2 |
---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.187 |
IUPAC-Name |
6-methoxy-3-methylideneisoindol-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6-8-4-3-7(13-2)5-9(8)10(12)11-6/h3-5H,1H2,2H3,(H,11,12) |
InChI-Schlüssel |
CZAYNNDPFVGDNA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.